Structural Differentiation from Lead Compound Y-32885: Heterocyclic Replacement Quantified
In the SAR analysis of Rho-kinase inhibitor Y-32885 (IC50 = 90 nM on GTPγS-induced contraction in permeabilized smooth muscle), the 4-pyridyl group was identified as a critical pharmacophore [1]. Replacement of the 4-pyridyl with a 4-piperidinyl group—the exact structural modification distinguishing 792184-33-9 from Y-32885—was synthesized and evaluated [1]. The piperidinyl analog demonstrated a complete loss of Rho-kinase inhibitory activity in the same assay system, with no measurable inhibition of GTPγS-induced contraction at concentrations up to 100 μM [1]. This structural modification represents a functional knockout of ROCK inhibitory capacity.
| Evidence Dimension | ROCK inhibition potency (IC50) |
|---|---|
| Target Compound Data | No inhibition detected (IC50 > 100 μM) |
| Comparator Or Baseline | Y-32885 (4-pyridyl analog): IC50 = 90 nM |
| Quantified Difference | >1000-fold reduction in potency |
| Conditions | GTPγS-induced contraction in α-toxin-permeabilized rabbit portal vein smooth muscle |
Why This Matters
This quantitative loss-of-function data establishes that 792184-33-9 cannot serve as a ROCK inhibitor substitute for Y-32885 and may instead function as a useful negative control or selectivity probe.
- [1] Logé C, Wallez V, Colet C, et al. Rho-kinase Inhibitors: Pharmacomodulations on the Lead Compound Y-32885. Journal of Enzyme Inhibition and Medicinal Chemistry. 2002;17(6):381-390. View Source
